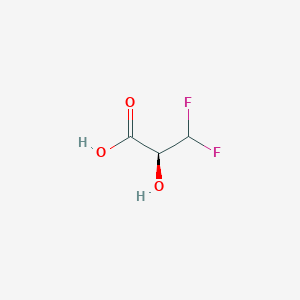
(2S)-3,3-difluoro-2-hydroxypropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-difluoro-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a suitable precursor, such as a fluorinated aldehyde. The reaction typically involves the use of chiral catalysts to ensure the desired stereochemistry. For example, a six-step enantioselective synthesis can be employed, which includes key steps such as the Horner–Wadsworth–Emmons reaction and the diastereoselective addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production of (2S)-3,3-difluoro-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening methods and advanced catalytic processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols .
Applications De Recherche Scientifique
(2S)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fluorinated compounds with specific properties for various industrial applications
Mécanisme D'action
The mechanism by which (2S)-3,3-difluoro-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include key metabolic processes where the compound can modulate enzyme activity and influence biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar structural features.
(2S)-2-hydroxyoctanoic acid: Another hydroxy acid with comparable properties.
Uniqueness
(2S)-3,3-difluoro-2-hydroxypropanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical behaviors .
Propriétés
Numéro CAS |
1824668-09-8 |
|---|---|
Formule moléculaire |
C3H4F2O3 |
Poids moléculaire |
126.06 g/mol |
Nom IUPAC |
(2S)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8)/t1-/m1/s1 |
Clé InChI |
XHZVULXGMGJDID-PVQJCKRUSA-N |
SMILES isomérique |
[C@@H](C(F)F)(C(=O)O)O |
SMILES canonique |
C(C(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
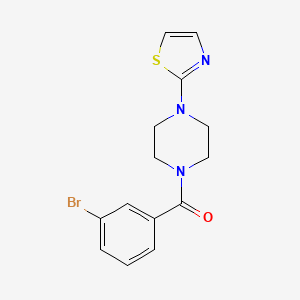

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
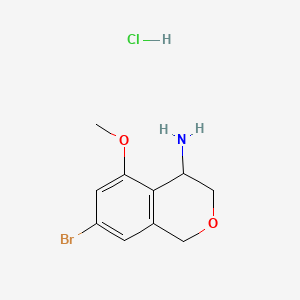
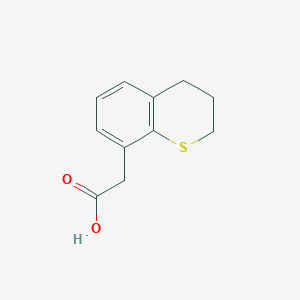

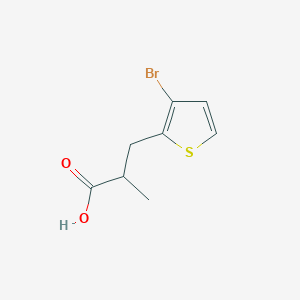

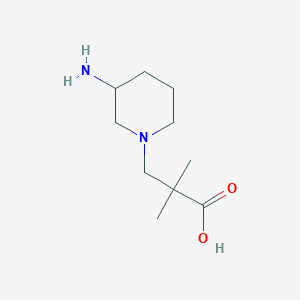
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
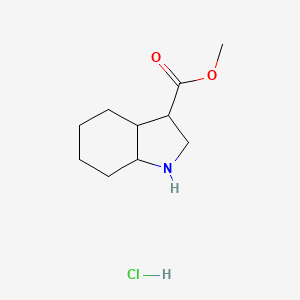
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
